1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a butane-1,3-dione moiety attached to a phenyl ring. It is a solid at room temperature and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product .
Industrial Production Methods
the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Fluorophenoxy)phenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Uniqueness
1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXLYPSVPVEJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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